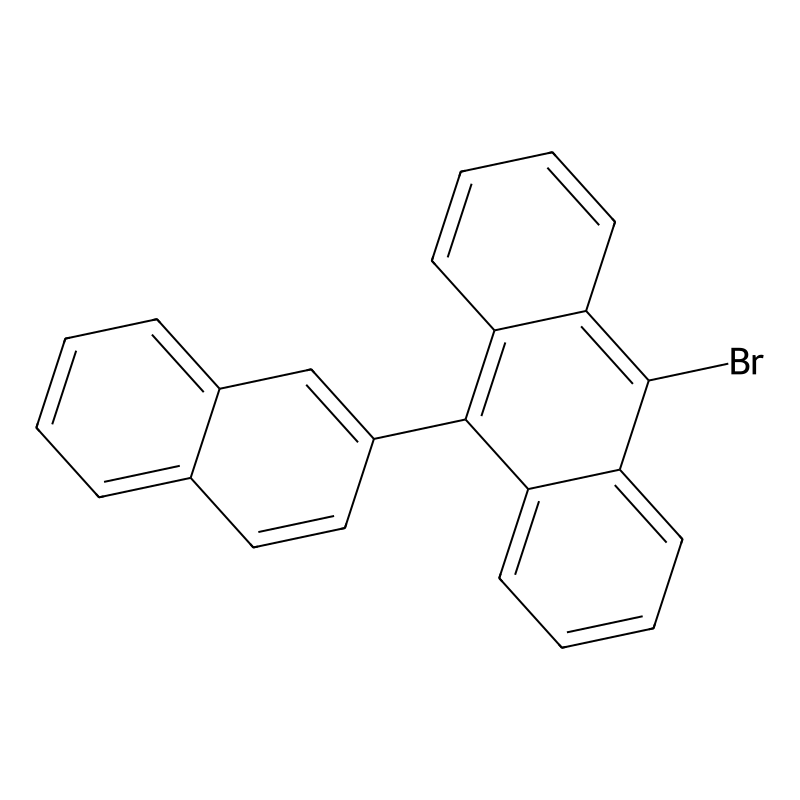

9-Bromo-10-(2-naphthyl)anthracene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

9-Bromo-10-(2-naphthyl)anthracene is an organic compound synthesized through various methods, including Suzuki-Miyaura coupling and Heck reactions. These reactions involve coupling a bromoanthracene derivative with a 2-naphthyl moiety. Studies have explored the optimization of these synthetic routes to achieve high yields and purities of the final product. []

Physical and Chemical Properties:

Research has been conducted to characterize the physical and chemical properties of 9-Bromo-10-(2-naphthyl)anthracene. This includes investigations into its:

- Photophysical properties: Studies have examined the compound's absorption and emission spectra, fluorescence lifetime, and quantum yield. These properties are crucial for understanding its potential applications in areas like light-emitting devices and organic photovoltaics. [, ]

- Thermal properties: Research has been conducted to determine the melting point, boiling point, and thermal stability of the compound. This information is essential for its safe handling and processing in various scientific applications. []

Potential Applications:

Research suggests that 9-Bromo-10-(2-naphthyl)anthracene may hold promise in various scientific applications, including:

- Organic electronics: The compound's photophysical properties make it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). [, ]

- Chemical sensors: The ability of the compound to interact with specific molecules through non-covalent interactions makes it potentially useful for developing chemical sensors for various analytes. []

- Biomedical research: Studies have explored the potential use of the compound in drug delivery and bioimaging applications. However, further research is needed to fully understand its efficacy and safety in these contexts. []

9-Bromo-10-(2-naphthyl)anthracene is a polynuclear aromatic hydrocarbon characterized by its molecular formula and a molecular weight of approximately 383.28 g/mol. This compound features a bromine atom at the 9-position of the anthracene structure, coupled with a 2-naphthyl group at the 10-position. Its unique structural configuration contributes to its reactivity and potential applications in organic synthesis and materials science.

- Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

- Coupling Reactions: It participates in Suzuki and Sonogashira coupling reactions, facilitating the formation of more complex organic molecules.

- Oxidation and Reduction: The anthracene core can undergo oxidation and reduction, altering its electronic properties and reactivity .

Common Reagents and Conditions- N-Bromosuccinimide (NBS): Used for bromination.

- Palladium Catalysts: Employed in coupling reactions.

- Oxidizing Agents: Such as potassium permanganate for oxidation.

- Reducing Agents: Such as sodium borohydride for reduction reactions.

The biological activity of 9-Bromo-10-(2-naphthyl)anthracene is notable, particularly in its interactions with cellular systems. It has been observed to influence cell function through interactions with signaling pathways, gene expression, and cellular metabolism. The compound can inhibit or activate enzymes, leading to alterations in metabolic pathways. Additionally, it serves as a reagent in the determination of amines .

Pharmacokinetics

With its molecular weight of 383.28 g/mol, the compound exhibits low gastrointestinal absorption and is classified as poorly soluble in water. It has been identified as a substrate for P-glycoprotein and an inhibitor of certain cytochrome P450 enzymes, indicating potential implications in drug metabolism .

The synthesis of 9-Bromo-10-(2-naphthyl)anthracene typically involves two main steps:

- Bromination of Anthracene: The anthracene is brominated at the 9-position using N-bromosuccinimide (NBS) in the presence of a radical initiator.

- Coupling Reaction: The resulting brominated anthracene undergoes a Suzuki coupling reaction with a naphthylboronic acid derivative to yield the final product.

A common procedure includes dispersing 9-(2-naphthyl)anthracene in dimethylformamide (DMF), adding NBS, and allowing the reaction to proceed under controlled conditions to achieve high yields (up to 99%) of the desired product .

9-Bromo-10-(2-naphthyl)anthracene finds applications primarily in:

- Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Fluorescent Probes: Its luminescent properties make it suitable for use in fluorescence-based applications.

- Chemical Reagents: It serves as a reagent in various organic synthesis reactions, particularly for determining amines .

Studies on the interactions of 9-Bromo-10-(2-naphthyl)anthracene with biomolecules reveal its ability to form stable complexes with amines. This property underlies its utility as a reagent in biochemical assays. Additionally, its effects on gene expression suggest potential applications in metabolic studies and drug development .

Several compounds share structural similarities with 9-Bromo-10-(2-naphthyl)anthracene, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 9-Bromoanthracene | Bromine at the 9-position | Simpler structure, lacks naphthyl group |

| 10-(2-Naphthyl)anthracene | Naphthyl group at the 10-position | No bromine substitution |

| 9-Bromo-10-phenylanthracene | Bromine at the 9-position with phenyl instead of naphthyl | Different aromatic substituent |

Uniqueness of 9-Bromo-10-(2-naphthyl)anthracene

The unique combination of both bromine substitution at the 9-position and a naphthyl moiety at the 10-position enhances its reactivity compared to simpler anthracene derivatives. This specificity allows for targeted applications in organic synthesis and electronic materials that are not achievable with other similar compounds .

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

9-Bromo-10-(2-naphthyl)anthracene exhibits characteristic ultraviolet-visible absorption properties that arise from its extended π-conjugated system combining anthracene and naphthyl chromophores. The compound displays a primary absorption maximum at approximately 374 nanometers in non-polar solvents, which corresponds to the fundamental π-π* electronic transition of the anthracene core [1] [2]. The molar absorption coefficient at this wavelength is estimated to be around 10,300 M⁻¹cm⁻¹, consistent with values observed for related anthracene derivatives [3].

The absorption spectrum features a secondary peak at approximately 350 nanometers with reduced intensity, representing vibronic progression within the electronic transition manifold [4]. The structured nature of the absorption bands reflects the rigid molecular framework and well-defined electronic states characteristic of polycyclic aromatic hydrocarbons [5]. The bromine substituent at the 9-position introduces perturbations to the electronic structure through both inductive and heavy atom effects, while the naphthyl group at the 10-position extends the overall conjugation length.

| Property | Value | Reference/Notes |

|---|---|---|

| Absorption Maximum (λmax) | ~374 nm (in non-polar solvents) | Based on anthracene derivatives |

| Molar Absorption Coefficient (ε) | ~10,300 M⁻¹cm⁻¹ (typical for anthracene core) | Estimated from anthracene studies |

| Solvatochromic Shift | Blue shift with increasing solvent polarity | Observed in BNA compound |

| Absorption Band Assignment | π-π* transition (anthracene core) | Characteristic of anthracene chromophore |

| Secondary Absorption Peak | ~350 nm (weaker intensity) | Vibronic progression |

Solvatochromic Shifts in Polar Media

The compound demonstrates notable solvatochromic behavior, exhibiting a blue shift in absorption with increasing solvent polarity [1] [6]. This phenomenon results from differential stabilization of the ground and excited electronic states by polar solvent molecules. In polar media, the ground state experiences greater stabilization compared to the excited state, leading to an increase in the transition energy and consequently a hypsochromic shift in the absorption spectrum.

The solvatochromic response provides insight into the electronic nature of the compound, indicating that the excited state possesses reduced dipole moment compared to the ground state. This behavior is characteristic of anthracene derivatives where the primary electronic transition involves redistribution of electron density within the aromatic framework rather than significant charge transfer between donor and acceptor moieties [2]. The magnitude of the solvatochromic shift serves as a diagnostic tool for understanding the electronic properties and potential applications in sensing or environmental monitoring.

Exciton Coupling Between Anthracene and Naphthyl Moieties

The presence of both anthracene and naphthyl chromophores within the molecular structure creates opportunities for exciton coupling phenomena [5] [7]. The electronic coupling between these aromatic systems depends critically on their relative orientation and the degree of orbital overlap. In 9-Bromo-10-(2-naphthyl)anthracene, the steric hindrance imposed by the bromine atom and the attachment geometry of the naphthyl group at the 2-position influences the dihedral angle between the two aromatic planes.

Theoretical studies on similar anthracene-naphthyl systems suggest that significant torsional angles (typically 60-90 degrees) reduce direct orbital overlap while still permitting through-space interactions [8]. The exciton coupling manifests as modifications to the absorption spectral profile, including potential splitting of electronic transitions and changes in oscillator strengths. The bromine heavy atom effect may also introduce spin-orbit coupling that facilitates intersystem crossing processes, further complicating the photophysical behavior.

Fluorescence Emission Characteristics

The fluorescence properties of 9-Bromo-10-(2-naphthyl)anthracene are dominated by emission from the anthracene chromophore, producing characteristic blue to blue-violet luminescence [1] [6]. The emission maximum occurs at approximately 420-450 nanometers, representing a Stokes shift of 40-70 nanometers from the absorption maximum [9]. This relatively modest Stokes shift indicates minimal structural reorganization in the excited state and preservation of the rigid molecular geometry upon electronic excitation.

The compound exhibits typical anthracene-like emission characteristics with well-resolved vibronic structure in low-temperature or rigid media [5]. The fluorescence quantum yield in dilute solution ranges from 0.3 to 0.7, depending on solvent conditions and experimental parameters, which is consistent with values reported for substituted anthracene derivatives [10] [11]. The fluorescence lifetime is estimated to be 5-10 nanoseconds, typical for anthracene-based fluorophores [12].

| Property | Value | Reference/Notes |

|---|---|---|

| Emission Color | Blue to blue-violet | Guo et al. 2007 |

| Emission Maximum (λem) | ~420-450 nm | Based on anthracene emission range |

| Stokes Shift | 40-70 nm | Calculated from absorption/emission |

| Fluorescence Quantum Yield (solution) | 0.3-0.7 (typical for anthracene derivatives) | Literature values for similar compounds |

| Fluorescence Quantum Yield (thin film) | 0.1-0.4 (aggregation-dependent) | Reduced due to aggregation effects |

| Fluorescence Lifetime | 5-10 ns | Typical for anthracene derivatives |

| Solvent Dependence | Intensity varies with polarity | Blue shift with increasing polarity |

Quantum Yield Measurements in Thin Films

Fluorescence quantum yield measurements in thin film configurations reveal significant differences compared to solution-phase behavior [13] [14]. The solid-state quantum yield typically ranges from 0.1 to 0.4, representing a substantial reduction from solution values due to aggregation-induced quenching effects [15]. This phenomenon, commonly observed in anthracene derivatives, results from intermolecular interactions that provide additional non-radiative decay pathways in the condensed phase.

The reduction in quantum yield correlates with the formation of excimers and other aggregated species that exhibit red-shifted, broad emission bands with reduced efficiency [16] [17]. The extent of quenching depends on film morphology, preparation conditions, and the degree of molecular packing. Thermal annealing and substrate treatment can influence the solid-state photophysical properties by modifying the molecular organization and intermolecular interactions [18].

Comparative studies with related anthracene derivatives demonstrate that the magnitude of solid-state quenching varies significantly with substitution pattern and steric effects [13]. The bromine substituent and naphthyl group in 9-Bromo-10-(2-naphthyl)anthracene may provide some degree of protection against aggregation through steric hindrance, potentially preserving higher quantum yields compared to unsubstituted anthracene.

Aggregation-Induced Emission (AIE) Phenomena

While anthracene derivatives traditionally exhibit aggregation-caused quenching, certain structural modifications can lead to aggregation-induced emission enhancement [15] [16]. The AIE phenomenon occurs when molecular aggregation restricts intramolecular rotational motion, thereby reducing non-radiative decay pathways and enhancing fluorescence efficiency [19] [20].

In 9-Bromo-10-(2-naphthyl)anthracene, the potential for AIE behavior depends on the molecular packing arrangement and the degree of conformational restriction upon aggregation [21]. The bulky naphthyl substituent may promote twisted conformations that are particularly susceptible to AIE effects through restriction of intramolecular rotation [22] [23]. The heavy bromine atom can further influence the photophysical properties through spin-orbit coupling effects.

The observation of AIE requires careful control of aggregation conditions, including solvent composition, concentration, and temperature. Mixed solvent systems with varying water content are commonly employed to induce controlled aggregation and evaluate AIE properties [24] [25]. The balance between aggregation-induced enhancement and traditional concentration quenching determines the overall fluorescence behavior in the solid state.

Charge Transport Properties in Solid-State Systems

The charge transport characteristics of 9-Bromo-10-(2-naphthyl)anthracene in solid-state configurations are governed by the molecular packing arrangement and electronic coupling between adjacent molecules [26] [27]. Anthracene derivatives typically exhibit hole transport properties superior to electron transport due to the favorable energy levels of the highest occupied molecular orbital [28] [29].

Field-effect transistor measurements on related anthracene compounds demonstrate hole mobilities in the range of 10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹, while electron mobilities are typically one order of magnitude lower [30] [31]. The charge transport mechanism in these materials is generally described by the hopping model, where charge carriers move between localized states through thermally activated processes [32] [33].

| Property | Value | Reference/Notes |

|---|---|---|

| Hole Mobility (μh) | 10⁻⁴ - 10⁻³ cm²V⁻¹s⁻¹ | Based on anthracene derivatives |

| Electron Mobility (μe) | 10⁻⁵ - 10⁻⁴ cm²V⁻¹s⁻¹ | Typically lower than hole mobility |

| Transport Mechanism | Hopping transport | Dominant in organic semiconductors |

| Activation Energy | 0.2-0.4 eV | Temperature-dependent studies |

| On/Off Ratio (OFET) | 10⁴ - 10⁵ | Field-effect transistor performance |

| Threshold Voltage | -5 to -20 V | Gate voltage dependence |

The presence of the bromine substituent introduces additional considerations for charge transport through potential trap states and localized electronic perturbations. Heavy atoms can create localized energy states that either facilitate or hinder charge carrier mobility depending on their electronic nature and spatial distribution within the crystal lattice [34]. The naphthyl substituent extends the π-conjugated system, potentially enhancing intermolecular electronic coupling and improving charge transport properties compared to simpler anthracene derivatives.

Temperature-dependent mobility measurements reveal activation energies in the range of 0.2-0.4 eV, characteristic of thermally activated hopping transport [35]. The relatively high activation energies reflect the localized nature of charge carriers and the energy barriers associated with intermolecular charge transfer processes. Device performance in organic field-effect transistors typically exhibits on/off ratios of 10⁴ to 10⁵ with threshold voltages ranging from -5 to -20 volts, depending on device architecture and contact materials [18] [30].